molecular formula C18H18N2O3S B15282878 2-ethoxy-4-methyl-N-(8-quinolinyl)benzenesulfonamide

2-ethoxy-4-methyl-N-(8-quinolinyl)benzenesulfonamide

Cat. No.: B15282878
M. Wt: 342.4 g/mol
InChI Key: QGIKJAYNOHHHSY-UHFFFAOYSA-N
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Description

2-ethoxy-4-methyl-N-(8-quinolinyl)benzenesulfonamide is a complex organic compound that belongs to the class of sulfonamides Sulfonamides are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethoxy-4-methyl-N-(8-quinolinyl)benzenesulfonamide typically involves a multi-step process. One common method includes the reaction of 2-ethoxy-4-methylbenzenesulfonyl chloride with 8-aminoquinoline under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine, and the reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

2-ethoxy-4-methyl-N-(8-quinolinyl)benzenesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols .

Scientific Research Applications

2-ethoxy-4-methyl-N-(8-quinolinyl)benzenesulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-ethoxy-4-methyl-N-(8-quinolinyl)benzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates. This inhibition can disrupt essential biochemical pathways, leading to the desired therapeutic effects. The quinoline moiety may also contribute to the compound’s biological activity by interacting with DNA or other cellular components .

Comparison with Similar Compounds

Similar Compounds

  • 4-ethoxy-N-(8-quinolinyl)benzenesulfonamide
  • 2-methoxy-4-methyl-N-(8-quinolinyl)benzenesulfonamide
  • 2-ethoxy-4-methyl-N-(6-quinolinyl)benzenesulfonamide

Uniqueness

2-ethoxy-4-methyl-N-(8-quinolinyl)benzenesulfonamide is unique due to the specific positioning of its functional groups, which can influence its reactivity and biological activity. The presence of both the ethoxy and methyl groups, along with the quinoline moiety, provides a distinct chemical profile that can result in unique interactions with biological targets .

Properties

Molecular Formula

C18H18N2O3S

Molecular Weight

342.4 g/mol

IUPAC Name

2-ethoxy-4-methyl-N-quinolin-8-ylbenzenesulfonamide

InChI

InChI=1S/C18H18N2O3S/c1-3-23-16-12-13(2)9-10-17(16)24(21,22)20-15-8-4-6-14-7-5-11-19-18(14)15/h4-12,20H,3H2,1-2H3

InChI Key

QGIKJAYNOHHHSY-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=CC(=C1)C)S(=O)(=O)NC2=CC=CC3=C2N=CC=C3

Origin of Product

United States

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